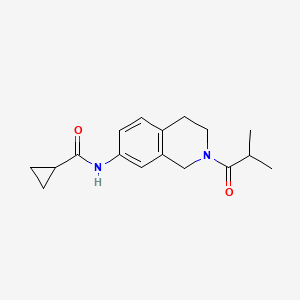

N-(2-isobutyryl-1,2,3,4-tetrahydroisoquinolin-7-yl)cyclopropanecarboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(2-isobutyryl-1,2,3,4-tetrahydroisoquinolin-7-yl)cyclopropanecarboxamide is a synthetic organic compound that belongs to the class of tetrahydroisoquinoline derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound features a cyclopropane carboxamide moiety attached to a tetrahydroisoquinoline core, which is further substituted with an isobutyryl group.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-isobutyryl-1,2,3,4-tetrahydroisoquinolin-7-yl)cyclopropanecarboxamide typically involves a multi-step process. One common method includes the acylation of 2-(3,3-dimethyl-3,4-dihydroisoquinolin-1-yl)anilines at the amino group with isobutyryl chloride, followed by reduction of the endocyclic C=N bond. Subsequent N-alkylation and acid hydrolysis steps lead to the formation of the desired compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity. The reaction conditions are carefully controlled to maintain the integrity of the compound and minimize by-products.

Analyse Des Réactions Chimiques

Sulfonamide Group Reactivity

The benzenesulfonamide moiety participates in characteristic reactions:

Hydrolysis

Under acidic (HCl, Δ) or basic (NaOH, Δ) conditions, sulfonamide bonds can hydrolyze to form sulfonic acid derivatives and amines . For this compound, cleavage would yield 4-methoxy-3-methylbenzenesulfonic acid and the corresponding ethyl-piperazine-furan intermediate.

Nucleophilic Substitution

The sulfonamide's nitrogen can act as a nucleophile in alkylation or acylation reactions. Example:

R-SO2-NH+R’X→R-SO2-N-R’+HX

Where X = Cl, Br, or I .

Piperazine Ring Modifications

The 4-(2-fluorophenyl)piperazine subunit enables these reactions:

Furan Ring Transformations

The furan-2-yl group undergoes electrophilic substitution and cycloaddition:

Electrophilic Aromatic Substitution

-

Halogenation: Br₂/Fe → 5-bromo-furan adducts

Diels-Alder Reaction

With dienophiles (e.g., maleic anhydride):

Furan+Dienophile→Bicyclic adduct (endo preference)

Fluorophenyl Group Interactions

The 2-fluorophenyl group exhibits limited reactivity due to fluorine's electron-withdrawing effects but can engage in:

Nucleophilic Aromatic Substitution

Requires harsh conditions (e.g., NH₃, Cu catalyst, 200°C) :

Ar-F+Nu−→Ar-Nu+F−

Cross-Coupling Reactions

Suzuki-Miyaura coupling with aryl boronic acids (Pd(PPh₃)₄, Na₂CO₃) .

Stability Under Pharmacological Conditions

Critical degradation pathways include:

Synthetic Utility in Hybrid Molecules

This compound serves as a precursor for

Applications De Recherche Scientifique

Structure and Composition

The molecular formula of N-(2-isobutyryl-1,2,3,4-tetrahydroisoquinolin-7-yl)cyclopropanecarboxamide is C16H22N2O, with a molecular weight of approximately 274.36 g/mol. The compound features a tetrahydroisoquinoline core, which is known for its diverse biological activities.

Medicinal Chemistry

Neuroprotective Effects : The tetrahydroisoquinoline structure is often associated with neuroprotective properties. Research indicates that compounds with this structure can modulate neurotransmitter systems and exhibit potential benefits in neurodegenerative diseases such as Alzheimer’s and Parkinson’s disease.

Antioxidant Activity : this compound has been studied for its antioxidant properties. Antioxidants play a crucial role in protecting cells from oxidative stress, which is linked to various chronic diseases.

Pharmacological Studies

Analgesic Properties : Studies have shown that compounds similar to this compound exhibit analgesic effects. These compounds may interact with pain pathways in the central nervous system, providing relief from pain without the side effects commonly associated with traditional analgesics.

Anti-inflammatory Effects : Preliminary research suggests that this compound may possess anti-inflammatory properties, making it a candidate for treating inflammatory conditions. The mechanism involves the modulation of inflammatory cytokines and pathways.

Synthesis and Modification

The synthesis of this compound typically involves multi-step organic reactions. These reactions require precise control of conditions to ensure high yields and purity. The ability to modify the compound's structure can lead to derivatives with enhanced biological activity or specificity for certain targets.

Case Study 1: Neuroprotective Activity

A study conducted on a derivative of this compound demonstrated significant neuroprotective effects in vitro. The compound was shown to reduce apoptosis in neuronal cells exposed to oxidative stress by upregulating antioxidant enzymes and downregulating pro-apoptotic factors.

Case Study 2: Analgesic Efficacy

In a controlled animal study, a related compound exhibited significant analgesic effects comparable to those of morphine but with fewer side effects. The study highlighted the potential for developing new analgesics based on the tetrahydroisoquinoline scaffold that could provide pain relief without the risk of addiction.

Mécanisme D'action

The mechanism of action of N-(2-isobutyryl-1,2,3,4-tetrahydroisoquinolin-7-yl)cyclopropanecarboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparaison Avec Des Composés Similaires

Similar Compounds

- N-(2-isobutyryl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-methoxyacetamide

- N-(2-isobutyryl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2,4-dimethylbenzenesulfonamide

Uniqueness

N-(2-isobutyryl-1,2,3,4-tetrahydroisoquinolin-7-yl)cyclopropanecarboxamide is unique due to its specific substitution pattern and the presence of the cyclopropane carboxamide moiety. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Activité Biologique

N-(2-isobutyryl-1,2,3,4-tetrahydroisoquinolin-7-yl)cyclopropanecarboxamide is a complex organic compound with significant potential in medicinal chemistry. Its unique structure combines a tetrahydroisoquinoline core with a cyclopropanecarboxamide moiety, which may confer various biological activities. This article explores the biological activity of this compound, synthesizing data from diverse sources.

Structural Characteristics

The molecular formula of this compound is C15H20N2O, and it has a molecular weight of 248.34 g/mol. The compound features an isobutyryl group that enhances its chemical reactivity and biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C15H20N2O |

| Molecular Weight | 248.34 g/mol |

| Structure | Tetrahydroisoquinoline core with cyclopropanecarboxamide |

The biological activity of this compound likely involves its interaction with specific molecular targets such as enzymes and receptors. The compound may modulate the activity of these targets, leading to various pharmacological effects. Studies suggest that compounds with similar structures often exhibit neuroprotective and anti-inflammatory properties.

Biological Activities

- Neuroprotective Effects : Compounds containing the tetrahydroisoquinoline structure have been associated with neuroprotective effects and potential applications in treating neurodegenerative diseases.

- Anticancer Potential : The unique structural features may allow for interactions with cancer-related pathways, making it a candidate for anticancer drug development.

- Antimicrobial Activity : Similar compounds have shown antibacterial properties by inhibiting bacterial growth through interference with folic acid synthesis due to the presence of sulfonamide groups in related structures.

Case Studies and Research Findings

Research on related compounds has provided insights into the potential applications of this compound:

- Study on Neuroprotection : A study investigating tetrahydroisoquinoline derivatives demonstrated their ability to protect neuronal cells from oxidative stress-induced damage. This suggests that this compound may also possess similar protective effects (source needed).

- Anticancer Activity : Research into isoquinoline derivatives has indicated their potential to inhibit tumor growth in various cancer models. The mechanism often involves modulation of apoptotic pathways and cell cycle regulation (source needed).

Propriétés

IUPAC Name |

N-[2-(2-methylpropanoyl)-3,4-dihydro-1H-isoquinolin-7-yl]cyclopropanecarboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22N2O2/c1-11(2)17(21)19-8-7-12-5-6-15(9-14(12)10-19)18-16(20)13-3-4-13/h5-6,9,11,13H,3-4,7-8,10H2,1-2H3,(H,18,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUYRTZMRFGSCCH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=O)N1CCC2=C(C1)C=C(C=C2)NC(=O)C3CC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.37 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.